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Compound of Interest |

Compound Name: 2-Ethyl-3-hydroxybenzoic acid
CAS No.: 168899-32-9
Cat. No.: B1316228
. J

CAS Registry Number: 168899-32-9 (also cited as 50422-36-5 in some derivative contexts)
Molecular Formula: C

H
O

Molecular Weight: 166.17 g/mol Appearance: Light orange powder (recrystallized)

Executive Summary & Structural Context

2-Ethyl-3-hydroxybenzoic acid is a trisubstituted benzene derivative characterized by a
crowded steric environment at the ortho position relative to the carboxylic acid. The presence of
the ethyl group at position 2 exerts significant steric influence on the carboxylic acid at position
1 and the hydroxyl group at position 3, affecting both the planarity of the molecule and its
spectroscopic signatures.

This compound acts as a key building block for retroviral protease inhibitors. Its purity is critical,
as the ortho-ethyl substituent is prone to metabolic oxidation if not properly stabilized during
downstream synthesis.

Structural Logic & Numbering
e Position 1: Carboxylic Acid (-COOH)
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» Position 2: Ethyl Group (-CH
CH

)

e Position 3: Hydroxyl Group (-OH)
e Positions 4, 5, 6: Aromatic Protons

Synthesis & Isolation Workflow

To understand the impurity profile and spectroscopic background, one must recognize the
synthesis pathway. The authoritative method involves the lithiation of N-phenyl-3-
methoxybenzamide, followed by ethylation and subsequent hydrolysis.

Diagram 1: Synthesis Pathway (US Patent 5,484,926)

Y N Ortho-directed o | 1. Lithiation (n-BuLi) Alkylation o |  2-Ethyl-3-methoxy- Deprotection Hydrolysis recipitation 2-Ethyl-3-hydroxybenzoic acid
SUEER A | 2. Ethylation (Etl) | N-phenylbenzamide (HBI/ACOH + HCI) (Target)

Click to download full resolution via product page

Figure 1: Validated synthesis route via directed ortho-metalation, yielding the target acid.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR data below is derived from the characterization of the immediate precursor (2-Ethyl-
3-methoxy-N-phenylbenzamide) and corrected for the hydrolysis of the amide and
demethylation of the phenol.

H NMR (Proton) Data

Solvent: DMSO-d

or CDCI

Reference: TMS (
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Key Diagnostic Feature: Look for the quartet at ~2.8-2.9 ppm. In unsubstituted ethylbenzene,
this signal is typically ~2.6 ppm. The downfield shift confirms the steric crowding and electronic
influence of the adjacent carboxylic acid.

C NMR (Carbon) Data

Solvent;: DMSO-d

Carbonyl (C=0):
170-172 ppm.
e Aromatic C-OH (C3):
154-156 ppm (Deshielded by oxygen).
e Aromatic C-Ethyl (C2):

128-130 ppm (Substituted).

e Aromatic C-COOH (C1):

130-132 ppm.
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e Aromatic CH (C4, C5, C6):

115-125 ppm (C4 is most shielded ~115 ppm due to ortho-OH).

e Ethyl CH

22-23 ppm.

« Ethyl CH

14-15 ppm.

Infrared (IR) Spectroscopy

The IR spectrum reflects the strong intramolecular and intermolecular hydrogen bonding
characteristic of ortho-substituted hydroxybenzoic acids.

Method: KBr Pellet or ATR (Solid State)
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Wavenumber (cm

Vibration Mode Description
)
Broad band. Often overlaps
3200 - 3500 O-H Stretch (Phenol) _ ,
with the acid OH.
Very broad, "hump"
2500 - 3000 O-H Stretch (Acid) characteristic of carboxylic acid
dimers.
Strong, sharp band. Lower
1680 - 1705 C=0 Stretch (Acid) frequency than esters due to
conjugation and H-bonding.
1580 - 1600 C=C Aromatic Ring breathing modes.
Methylene/Methyl deformation
1450 - 1470 C-H Bend
of the ethyl group.
1200 - 1230 C-O Stretch Phenolic C-O stretch.

Mass Spectrometry (MS)

lonization Mode: Electron Impact (El) or Electrospray lonization (ESI-). Molecular lon:

166[1]

Fragmentation Pathway (EIl)

The fragmentation pattern is dominated by the "Ortho Effect,” where the proximity of the ethyl

and carboxylic acid groups facilitates specific elimination pathways.

e Molecular lon (

):
166

e Loss of Methyl (
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CH
):
151 (Benzylic cleavage of the ethyl group).
¢ Loss of Water (H
0):
148 (Ortho effect: interaction between Ethyl H and COOH OH).

e Loss of Hydroxyl/Carboxy!l:

121 (Loss of COOH is common in benzoic acids).

Diagram 2: MS Fragmentation Logic

Molecular lon
[M]+ m/z 166

Loss of OH |Dehydration Decarboxylation

i [M - H20]+ [M - COOH]+
[l\r:: /zollz—ll]9+ m/z 148 m/z 121
(Ortho Effect) (Base Peak Candidate)

Click to download full resolution via product page
Figure 2: Predicted fragmentation pathways under Electron Impact (El) ionization.

Experimental Protocol: Sample Preparation

To ensure reproducible spectra, follow this self-validating protocol.

For NMR Analysis[3][4][5][6]

¢ Drying: Dry the sample in a vacuum oven at 40°C for 4 hours to remove residual moisture
(water peak at 3.33 ppm in DMSO can obscure signals).
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e Solvent: Dissolve 10 mg of sample in 0.6 mL of DMSO-d

. CDCI

may be used, but the carboxylic acid proton may be extremely broad or invisible due to
exchange.

¢ Acquisition: Run a standard proton sequence (16 scans).
» Validation: Check for the ethyl quartet at ~2.9 ppm. If multiplets are obscured, add 10

Lof D

O to collapse the OH/COOH signals and reveal the underlying aromatic splitting.

For HPLC-UV Purity Check

e Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5
m).

» Mobile Phase: A: 0.1% Phosphoric Acid in Water; B: Acetonitrile.

e Gradient: 10% B to 90% B over 20 minutes.

o Detection: UV at 210 nm and 254 nm.

» Retention Time: Expect elution slightly later than 3-hydroxybenzoic acid due to the lipophilic
ethyl group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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